molecular formula C11H12O2 B073159 3'-Allyl-4'-hydroxyacetophenone CAS No. 1132-05-4

3'-Allyl-4'-hydroxyacetophenone

Cat. No.: B073159
CAS No.: 1132-05-4
M. Wt: 176.21 g/mol
InChI Key: XVTCWUFLNLZPEJ-UHFFFAOYSA-N
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Scientific Research Applications

3’-Allyl-4’-hydroxyacetophenone has several applications in scientific research:

Safety and Hazards

3’-Allyl-4’-hydroxyacetophenone is classified as causing serious eye damage (Category 1, H318) . Protective measures such as wearing protective gloves, protective clothing, and eye/face protection are recommended when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

This compound is a derivative of acetophenone, which has been utilized in the synthesis of many heterocyclic compounds

Mode of Action

It’s known that acetophenones can participate in various organic reactions, including (pseudo)-two-, three- and four-component reactions . These reactions could potentially lead to changes in the activity of target proteins or enzymes, thereby altering cellular processes.

Biochemical Pathways

Acetophenones, in general, have been used in the synthesis of various heterocyclic compounds . These compounds could potentially interact with various biochemical pathways, but the exact mechanisms and downstream effects are currently unknown.

Chemical Reactions Analysis

3’-Allyl-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTCWUFLNLZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293476
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-05-4
Record name 3'-Allyl-4'-hydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Allyl-4'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4′-allyloxyacetophenone (6.0 g, 34.1 mmol) in 10 mL xylene is introduced into a thick walled pyrex tube, which is sealed with a teflon cap. After heating to 230° for 5 hours, the solution is cooled to 0°. The precipitated white solid is filtered and the solid is washed with cold toluene and hexane to yield 3′-allyl-4′-hydroxyacetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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